Cas no 2877670-30-7 (Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate)

Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2877670-30-7
- tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate
- AKOS040854203
- F1919-6821
- Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate
-
- インチ: 1S/C14H21N3O4/c1-14(2,3)21-13(20)17-6-4-9(5-7-17)12-15-10(18)8-11(19)16-12/h8-9H,4-7H2,1-3H3,(H2,15,16,18,19)
- InChIKey: YXJOKQQZLQTLNW-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(C2=NC(=CC(N2)=O)O)CC1)=O
計算された属性
- 精确分子量: 295.15320616g/mol
- 同位素质量: 295.15320616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 497
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.2Ų
- XLogP3: 0.5
Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1919-6821-5μmol |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 5μl |
$63.0 | 2023-05-08 | |
Life Chemicals | F1919-6821-25mg |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 25mg |
$109.0 | 2023-05-08 | |
Life Chemicals | F1919-6821-50mg |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 50mg |
$160.0 | 2023-05-08 | |
Life Chemicals | F1919-6821-5mg |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 5mg |
$69.0 | 2023-05-08 | |
Life Chemicals | F1919-6821-10mg |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 10mg |
$79.0 | 2023-05-08 | |
Life Chemicals | F1919-6821-20mg |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 20mg |
$99.0 | 2023-05-08 | |
Life Chemicals | F1919-6821-10μmol |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 10μl |
$69.0 | 2023-05-08 | |
Life Chemicals | F1919-6821-20μmol |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 20μl |
$79.0 | 2023-05-08 | |
Life Chemicals | F1919-6821-15mg |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 15mg |
$89.0 | 2023-05-08 | |
Life Chemicals | F1919-6821-3mg |
tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate |
2877670-30-7 | 90%+ | 3mg |
$63.0 | 2023-05-08 |
Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate 関連文献
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylateに関する追加情報
Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate (CAS No. 2877670-30-7): A Comprehensive Overview
Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate, identified by its CAS number 2877670-30-7, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperidine core linked to a dihydroxypyrimidine moiety, has garnered attention due to its structural complexity and potential biological activities. The combination of these functional groups suggests a multifaceted role in medicinal chemistry, particularly in the development of novel therapeutic agents.
The structure of Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate incorporates several key pharmacophoric elements that are widely recognized for their interaction with biological targets. The piperidine ring is a common scaffold in many bioactive molecules, known for its ability to modulate enzyme activity and receptor binding. Specifically, piperidine derivatives have been extensively studied for their roles in central nervous system (CNS) drugs, cardiovascular agents, and anti-inflammatory compounds. The presence of the tert-butyl group further enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.
On the other hand, the dihydroxypyrimidine moiety is another critical component that contributes to the compound's pharmacological potential. Dihydroxypyrimidines are well-documented for their involvement in various biological processes, including nucleic acid synthesis and metabolism. They have been explored as intermediates in the synthesis of antiviral and anticancer agents. The dual functionality of this group, with two hydroxyl substituents, allows for diverse interactions with biological targets, making it a valuable component in drug design.
The synergistic effect of these structural features makes Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate a promising candidate for further investigation. Recent studies have highlighted the importance of hybrid molecules that combine multiple pharmacophoric units to achieve enhanced therapeutic effects. Such compounds often exhibit improved efficacy and reduced side effects compared to traditional monopharmacophoric drugs. The combination of a piperidine core and a dihydroxypyrimidine group in this molecule aligns well with this trend.
In the context of current research, there has been growing interest in developing small molecules that can modulate inflammatory pathways. Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Compounds that can selectively target inflammatory pathways without causing significant toxicity are highly sought after. The structural features of Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate suggest that it may have potential anti-inflammatory properties by interacting with key enzymes and receptors involved in inflammatory responses.
Additionally, the compound's ability to cross the blood-brain barrier is an important consideration for its potential application in treating CNS disorders. Piperidine derivatives are known to possess good blood-brain barrier penetration properties, which are essential for therapeutic agents targeting neurological conditions. The tert-butyl group further enhances this property by increasing the lipophilicity of the molecule. This makes Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate a suitable candidate for developing novel treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the dihydroxypyrimidine group typically involves condensation reactions with appropriate precursors under controlled conditions. Subsequent functionalization steps are then performed to introduce the piperidine ring and the tert-butyl ester group. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired product with minimal side reactions.
The analytical characterization of this compound is crucial for understanding its physical properties and chemical behavior. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm its structure and purity. These analytical methods provide detailed information about the molecular structure, functional groups present, and any impurities that may be present in the sample.
In conclusion, Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate (CAS No. 2877670-30-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features combine a piperidine core with a dihydroxypyrimidine group, offering multiple opportunities for interaction with biological targets. The compound's promising properties make it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases.
2877670-30-7 (Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate) Related Products
- 1031961-64-4(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide)
- 946-89-4(cyclododecanone, oxime)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 79932-56-2(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid)
- 2025-33-4(Benzo[c]isoxazol-3-amine)
- 610753-45-2(3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate)
- 773108-11-5(4-acetamido-3-(trifluoromethyl)benzoic acid)
- 147383-98-0((s)-a-Amino-3,4-dimethoxybenzeneacetic acid)
- 1353983-03-5(2-[(1-methylpiperidin-4-yl)oxy]ethan-1-ol)
- 1155064-87-1(1-(5-methyl-1,2,4-oxadiazol-3-yl)methyl-1H-pyrazole-4-carboxylic acid)




